molecular formula C12H17ClN4 B13858744 2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine

2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine

Cat. No.: B13858744
M. Wt: 252.74 g/mol
InChI Key: YCRVUYQDFKTJOO-UHFFFAOYSA-N
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Description

2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-(cyclopropylmethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrazine derivative, while oxidation can produce a pyrazine N-oxide .

Mechanism of Action

The mechanism of action of 2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final pharmacologically active compound derived from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

2-chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C12H17ClN4/c13-11-7-14-8-12(15-11)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10H,1-6,9H2

InChI Key

YCRVUYQDFKTJOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CN=CC(=N3)Cl

Origin of Product

United States

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